molecular formula C6H8N4O B115856 5-Amino-1-(2-hydroxyethyl)imidazole-4-carbonitrile CAS No. 144486-68-0

5-Amino-1-(2-hydroxyethyl)imidazole-4-carbonitrile

Cat. No. B115856
M. Wt: 152.15 g/mol
InChI Key: OQPCBAOEGJSMMD-UHFFFAOYSA-N
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Description

5-Amino-1-(2-hydroxyethyl)imidazole-4-carbonitrile is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

The synthesis of 5-Amino-1-(2-hydroxyethyl)imidazole-4-carbonitrile involves refluxing 2-amino-2-cyanoacetamide and ethyl orthoformate in dry acetonitrile for 45 minutes. 2-Hydroxyethylamine is then added to the resulting pink solution, which is heated under specific conditions .


Molecular Structure Analysis

This compound has been synthesized and crystallized in the monoclinic space group P2 1 /c, Z = 4, with a = 8.420(2), b = 9.759(2), c = 10.583(2) Å, β = 111.80(2)° . The molecular conformation is stabilized by intramolecular hydrogen bonding between the 5-amino and the vicinal carboxamide moiety, resulting in an extended planar structural pattern .


Chemical Reactions Analysis

The differences in the molecular geometries of the two compounds are attributed to the differences in the substituents at the 1- and 4-positions of the imidazole ring . The presence of the cyano group in the 4-position prevents the formation of such an intramolecular hydrogen bond .


Physical And Chemical Properties Analysis

Imidazole, the core structure of 5-Amino-1-(2-hydroxyethyl)imidazole-4-carbonitrile, is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . Therefore, the future directions of 5-Amino-1-(2-hydroxyethyl)imidazole-4-carbonitrile could involve exploring its potential in drug development.

properties

IUPAC Name

5-amino-1-(2-hydroxyethyl)imidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c7-3-5-6(8)10(1-2-11)4-9-5/h4,11H,1-2,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPCBAOEGJSMMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1CCO)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(2-hydroxyethyl)imidazole-4-carbonitrile

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